Lutetium(III) nitrate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Slightly soluble in strong mineral acids. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lutetium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Lu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBUOUZGWUJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LuN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583707 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100641-16-5 | |

| Record name | Lutetium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Lutetium(III) Nitrate Hydrate from Lutetium Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of lutetium(III) nitrate hydrate [Lu(NO₃)₃·xH₂O] from lutetium(III) oxide (Lu₂O₃). The narrative is structured to deliver not just a procedural protocol, but a deeper understanding of the chemical principles, safety considerations, and characterization techniques essential for producing a high-purity product suitable for demanding research and pharmaceutical applications. This document emphasizes the causality behind experimental choices, ensuring that the described protocol is a self-validating system rooted in established chemical expertise.

Introduction: The Significance of Lutetium Compounds

Lutetium (Lu), the last element of the lanthanide series, possesses unique chemical and physical properties that make its compounds highly valuable in specialized fields.[1] While it has limited commercial uses due to its rarity and cost, its applications in catalysis, ceramics, and as a dopant in laser crystals are significant.[1][2][3][4]

In recent years, the radioisotope Lutetium-177 has gained prominence in nuclear medicine as a cornerstone of Targeted Radionuclide Therapy (TRT) for treating cancers like neuroendocrine tumors and prostate cancer.[5][6][7][8] These advanced therapeutic agents, often referred to as theranostics, require exceptionally pure, non-radioactive lutetium precursors for their synthesis and development.[9] Lutetium(III) nitrate, being a water-soluble salt, serves as a critical starting material for the preparation of these and other lutetium-based materials.[2][10] This guide details the foundational synthesis of high-purity this compound from its stable oxide.

Core Chemical Principles: The Acid Digestion of Lutetium Oxide

The synthesis hinges on a classic acid-base reaction where the basic metallic oxide, lutetium(III) oxide, is dissolved in nitric acid.

The Reaction: Lu₂O₃(s) + 6HNO₃(aq) → 2Lu(NO₃)₃(aq) + 3H₂O(l)[11]

Causality Behind Experimental Choices:

-

Choice of Acid (Nitric Acid): Nitric acid is an ideal choice for several reasons. First, it is a strong acid that readily protonates the oxide, facilitating its dissolution.[12] Second, all nitrate salts are highly soluble in water, which ensures that the lutetium product remains in the aqueous phase, simplifying the separation from any unreacted starting material or insoluble impurities.[2] Finally, nitric acid is a strong oxidizing agent, which is not problematic here as lutetium is stable in its +3 oxidation state.[2]

-

Role of Heat: The dissolution of rare earth oxides, including lutetium oxide, in acid can be slow at room temperature.[13] Applying moderate heat (e.g., 80-90°C) significantly increases the reaction kinetics, ensuring complete dissolution in a practical timeframe.[11][14] This thermal energy helps overcome the lattice energy of the crystalline lutetium oxide.

-

Formation of Hydrates: Upon removal of the solvent (water), the lutetium(III) nitrate salt crystallizes with a specific number of water molecules incorporated into its crystal structure, forming a hydrate, denoted as Lu(NO₃)₃·xH₂O.[11] The exact number of water molecules (n) can vary (3, 4, 5, or 6) depending on the crystallization conditions.[11] For this reason, the product is referred to as a hydrate, and its molecular weight is often based on the anhydrous form for initial calculations.

Quantitative Data Summary

For clarity and ease of planning, the key quantitative parameters for this synthesis are summarized below.

| Parameter | Value | Unit | Source |

| Molar Mass of Lutetium(III) Oxide (Lu₂O₃) | 397.93 | g/mol | N/A |

| Molar Mass of Nitric Acid (HNO₃) | 63.01 | g/mol | N/A |

| Molar Mass of Lutetium(III) Nitrate (Anhydrous) | 360.98 | g/mol | [11] |

| Stoichiometric Ratio (Lu₂O₃ : HNO₃) | 1 : 6 | Molar | [11] |

| Recommended Nitric Acid Concentration | 65-70 | % (w/w) | N/A |

| Recommended Reaction Temperature | 80 - 90 | °C | [11][14] |

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from lutetium oxide. It is imperative that this procedure is conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

4.1. Required Materials and Reagents:

-

Lutetium(III) Oxide (Lu₂O₃), 99.99%+ purity

-

Concentrated Nitric Acid (HNO₃), 65-70%, trace metals grade

-

High-Purity Deionized Water

-

Borosilicate glass beaker and round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate with temperature control

-

Condenser (optional, for minimizing evaporation)

-

Buchner funnel and filter paper (0.22 or 0.45 µm pore size)

-

Rotary evaporator

-

Crystallizing dish

-

Vacuum desiccator

4.2. Step-by-Step Synthesis Workflow:

-

Reagent Calculation: Based on the desired scale, calculate the required mass of Lu₂O₃ and the corresponding volume of concentrated HNO₃. A slight excess of nitric acid (e.g., 5-10%) is recommended to ensure complete reaction of the oxide.

-

Reaction Setup: Place the pre-weighed Lu₂O₃ powder into a borosilicate glass beaker or round-bottom flask equipped with a magnetic stir bar.

-

Acid Digestion: Slowly and carefully add the calculated volume of concentrated nitric acid to the beaker containing the lutetium oxide while stirring. The reaction is exothermic. Once the initial effervescence subsides, begin heating the mixture to 80-90°C with continuous stirring.[11][14]

-

Dissolution: Maintain the temperature and stirring until all the white lutetium oxide powder has completely dissolved, resulting in a clear, colorless solution.[2] This may take several hours. Visually inspect the solution against a dark background to ensure no solid particles remain.

-

Hot Filtration (Optional but Recommended): If any particulate matter is visible, or as a precautionary step to ensure the highest purity, perform a hot filtration of the solution through a pre-heated Buchner funnel fitted with fine porosity filter paper. This removes any insoluble impurities.

-

Solvent Removal and Crystallization: Transfer the clear lutetium nitrate solution to a round-bottom flask and remove the excess nitric acid and water using a rotary evaporator under reduced pressure. The bath temperature should be kept moderate (50-60°C) to avoid decomposition of the nitrate.[11] Concentrate the solution until it becomes viscous or until the first crystals begin to form.

-

Final Crystallization: Transfer the concentrated solution to a crystallizing dish. Allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the yield of crystalline product.

-

Isolation and Drying: Collect the colorless crystals by vacuum filtration. Wash the crystals sparingly with a minimal amount of ice-cold deionized water to remove any residual surface acid. Dry the final product, this compound, in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium sulfate) until a constant weight is achieved.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Sources

- 1. Lutetium | Rare Earth Compounds | ProChem, Inc. [prochemonline.com]

- 2. This compound (CAS No. 100641-16-5) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 3. Lutetium(III) nitrate, hydrate, 99.99% Lutetium(III) nitrate, hydrate, 99.99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. LUTETIUM NITRATE HYDRATE | 100641-16-5 [chemicalbook.com]

- 5. aemree.com [aemree.com]

- 6. Lutetium: Properties and Applications [stanfordmaterials.com]

- 7. openmedscience.com [openmedscience.com]

- 8. Current clinical application of lutetium‑177 in solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aemree.com [aemree.com]

- 11. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 12. Dissolution of Rare Earth Elements Concentrate from Xenotime Sand with Strong Acids | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. WO2016058007A2 - Processing for the extraction of rare earth elements - Google Patents [patents.google.com]

A-Technical-Guide-to-the-Thermal-Decomposition-Pathway-of-Lutetium(III)-Nitrate-Hydrate

Abstract

Lutetium(III) nitrate hydrate (Lu(NO₃)₃·xH₂O) is a critical precursor material in the synthesis of high-purity lutetium(III) oxide (Lu₂O₃), a compound with significant applications in laser crystals, scintillators, and catalysis.[1][2] The thermal decomposition of this hydrated salt is a complex, multi-step process involving dehydration, condensation, and the formation of intermediate oxynitrates before yielding the final oxide. A thorough understanding of this pathway is paramount for researchers and drug development professionals, particularly in the production of radiolabeled compounds like [¹⁷⁷Lu]Lutetium-oxodotreotide for targeted radionuclide therapy, where precursor purity and final product stoichiometry are critical.[3] This guide provides an in-depth analysis of the decomposition mechanism, supported by data from established analytical techniques, and presents a validated experimental protocol for its characterization.

Introduction: The Significance of Controlled Thermal Processing

The journey from a hydrated metal salt to a stable, functional oxide is governed by the precise application of thermal energy. For Lutetium(III) nitrate, the pathway is not a simple, single-step conversion. Instead, it proceeds through several distinct stages, each characterized by specific mass losses and the evolution of gaseous byproducts.[4][5] Early systematic studies of rare-earth nitrates confirmed a general pathway: hydrated nitrate → anhydrous nitrate → oxynitrate (LnONO₃) → sesquioxide (Ln₂O₃).[6] However, more recent investigations into lutetium nitrate reveal a more intricate mechanism, involving polymerization and complex intermediate species.[4][5]

The choice of a nitrate precursor over other salts (e.g., oxalates or acetates) is often deliberate. Nitrates typically decompose at lower temperatures, and the gaseous byproducts—water, nitrogen oxides, and oxygen—are easily removed, facilitating the synthesis of a pure oxide product.[7] This guide elucidates the causality behind each decomposition step, providing the foundational knowledge required to control the synthesis of Lu₂O₃ with desired morphology and purity.

Analytical Methodologies: Probing the Decomposition Pathway

To deconstruct the thermal decomposition pathway, a suite of analytical techniques must be employed. The synergy between these methods provides a comprehensive picture of the chemical and physical transformations occurring as a function of temperature.

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique, providing quantitative data on mass loss versus temperature. The precise measurement of mass changes allows for the stoichiometric calculation of evolved gases (e.g., H₂O, HNO₃, NO₂) and the identification of stable intermediate compounds.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): Performed simultaneously with TGA, DTA/DSC measures the temperature difference between the sample and a reference, identifying endothermic events (e.g., melting, dehydration) and exothermic events (e.g., oxidative decomposition).[8][9]

-

X-ray Diffractometry (XRD): XRD is indispensable for identifying the crystallographic structure of the solid intermediates and the final product. By analyzing the sample after heating to specific temperatures corresponding to TGA plateaus, the chemical identity of each phase can be confirmed.[4]

-

Evolved Gas Analysis (EGA): Techniques such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) coupled to the TGA furnace identify the specific gaseous species being released at each decomposition stage, confirming the proposed chemical reactions.

The logical workflow for a comprehensive analysis is a self-validating system: TGA identifies when and how much mass is lost, DTA/DSC determines the energetic nature of the event, EGA identifies what is lost, and XRD confirms the structure of what remains.

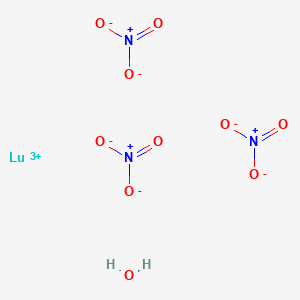

Caption: The multi-step thermal decomposition pathway of this compound.

Quantitative Data Summary

The precise temperatures for each decomposition step can vary depending on experimental conditions such as heating rate and atmosphere. The following table synthesizes typical data for the decomposition process.

| Stage | Temperature Range (°C) | Process | Key Evolved Species | Solid Product |

| I | 50 - 200 | Dehydration & Condensation | H₂O | Lu₆N₁₈O₅₄·6H₂O |

| II | 200 - 450 | Intermediate Decomposition | H₂O, HNO₃, NO₂ | Lutetium Oxynitrates (e.g., Lu₆N₄O₁₉) |

| III | > 450 | Final Denitrification | NO₂, O₂ | Lutetium(III) Oxide (Lu₂O₃) |

Note: Temperature ranges are approximate and influenced by factors like heating rate (typically 5-15 °C/min in literature).[6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a self-validating procedure for analyzing the thermal decomposition of this compound using a standard TGA instrument.

5.1. Objective To quantitatively determine the mass loss profile and identify the temperature ranges of decomposition for a sample of this compound.

5.2. Materials & Equipment

-

This compound (Lu(NO₃)₃·xH₂O) sample

-

Thermogravimetric Analyzer (TGA) with a high-precision balance

-

Alumina or platinum crucibles

-

Microbalance

-

Inert gas (e.g., Nitrogen, N₂) and an oxidant gas (e.g., synthetic Air) with mass flow controllers

5.3. Procedure

-

Instrument Preparation:

-

Turn on the TGA and allow the furnace and balance to thermally equilibrate according to the manufacturer's instructions.

-

Perform a baseline (blank) run using an empty crucible under the same experimental conditions to be used for the sample. This is crucial for correcting any instrumental drift.

-

-

Sample Preparation:

-

Tare an empty, clean TGA crucible on a microbalance.

-

Carefully add 5-10 mg of the Lu(NO₃)₃·xH₂O sample into the crucible. A small sample size minimizes thermal gradients within the sample.

-

Record the precise initial mass.

-

-

TGA Measurement:

-

Place the crucible onto the TGA's automatic loading mechanism or manually place it on the balance hanger.

-

Purge the furnace with the desired atmosphere (e.g., synthetic air at 50 mL/min) for at least 20 minutes to ensure a stable environment. Air is often chosen to facilitate the oxidation of nitrogen species and ensure complete conversion to the oxide.

-

Program the following temperature profile:

-

Segment 1: Equilibrate at 30 °C.

-

Segment 2: Ramp temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for resolving distinct decomposition steps.

-

Segment 3: Hold isothermally at 800 °C for 15 minutes to ensure the reaction goes to completion.

-

-

-

Data Analysis:

-

Subtract the baseline curve from the sample curve to obtain the corrected TGA data.

-

Plot the percentage mass loss as a function of temperature.

-

Determine the onset and end temperatures for each distinct mass loss step.

-

Calculate the percentage mass loss for each step and compare it to the theoretical mass loss for the proposed reactions (e.g., loss of water, conversion to LuONO₃, conversion to Lu₂O₃).

-

5.4. Validation & Quality Control

-

Final Residue Mass: The final mass at 800 °C should correspond to the theoretical mass of Lu₂O₃ calculated from the initial mass of the hydrated nitrate. This serves as a primary validation of the experiment's accuracy.

-

Reproducibility: Run the experiment in triplicate to ensure the observed decomposition temperatures and mass losses are reproducible.

-

Post-Analysis XRD: Characterize the final residue using XRD to confirm it is pure, crystalline Lu₂O₃.

Conclusion

The thermal decomposition of this compound is a predictable yet complex process that proceeds through dehydration, condensation to a hexameric intermediate, decomposition to various oxynitrates, and final conversion to lutetium(III) oxide. [4][5]A systematic approach using TGA/DTA, XRD, and EGA is essential for fully elucidating the pathway. By understanding the causality behind each transformation and employing validated analytical protocols, researchers and developers can precisely control the synthesis of high-purity lutetium oxide, a material vital to advancements in medical and materials science.

References

-

Thermal decomposition as a preparative route to anhydrous rare earth nitrates. (n.d.). AKJournals. Retrieved from [Link]

-

Melnikov, P., Arkhangelsky, I. V., Nascimento, V. A., de Oliveira, L. C. S., Guimarães, W. R., & Zanoni, L. Z. (2017). Thermal decomposition of lutetium nitrate trihydrate Lu(NO3)3·3H2O. Journal of Thermal Analysis and Calorimetry, 131(3), 3327–3333. Retrieved from [Link]

-

Thermal decomposition of lutetium nitrate trihydrate Lu(NO3)3·3H2O. (2017). R Discovery. Retrieved from [Link]

-

Wendlandt, W. W., & Bear, J. L. (1960). THERMAL DECOMPOSITION OF THE HEAVIER RARE-EARTH METAL NITRATE HYDRATES. THERMOBALANCE AND DIFFERENTIAL THERMAL ANALYSIS STUDIES. J. Inorg. & Nuclear Chem. Retrieved from [Link]

-

Lutetium(III) nitrate. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Guerreiro, H. M., Melnikov, P., Arkhangelsky, I., de Oliveira, L. C. S., Wandekoken, G. A., & do Nascimento, V. A. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. International Journal of Development Research, 11(01), 43317-43321. Retrieved from [Link]

-

Lutetium. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

LUTETIUM (III) NITRATE MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]

-

Short-Term Biological Toxicity Prediction of [177Lu]Lutetium-Oxodotreotide: An Original Retrospective Analysis. (2022). PubMed. Retrieved from [Link]

Sources

- 1. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Lutetium - Wikipedia [en.wikipedia.org]

- 3. Short-Term Biological Toxicity Prediction of [177Lu]Lutetium-Oxodotreotide: An Original Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. akjournals.com [akjournals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. THERMAL DECOMPOSITION OF THE HEAVIER RARE-EARTH METAL NITRATE HYDRATES. THERMOBALANCE AND DIFFERENTIAL THERMAL ANALYSIS STUDIES (Journal Article) | OSTI.GOV [osti.gov]

- 9. journalijdr.com [journalijdr.com]

The Aqueous Enigma of a Radiotherapeutic Workhorse: An In-depth Technical Guide to the Hydrolysis Behavior of Lutetium(III) Nitrate

Foreword: The Critical Role of Speciation in Lutetium-177 Applications

Lutetium, particularly its radioisotope Lutetium-177 (¹⁷⁷Lu), has emerged as a cornerstone in the development of targeted radiopharmaceuticals for the treatment of various cancers, including neuroendocrine tumors and prostate cancer.[1][2][3] The therapeutic efficacy of ¹⁷⁷Lu-based drugs is intrinsically linked to the stable chelation of the Lu³⁺ ion by a targeting vector molecule. However, in the aqueous milieu of biological systems and pharmaceutical formulations, the trivalent lutetium ion is prone to hydrolysis, a process that can profoundly impact the stability, bioavailability, and in vivo targeting of the radiopharmaceutical. This guide provides a comprehensive exploration of the hydrolysis behavior of Lutetium(III) nitrate in aqueous solutions, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying chemistry and the experimental methodologies to characterize and control it.

The Fundamental Chemistry of Lutetium(III) Hydrolysis

In aqueous solution, the Lutetium(III) ion exists as a hydrated species, often represented as [Lu(H₂O)ₙ]³⁺. Due to the lanthanide contraction, Lu³⁺ possesses the smallest ionic radius among the lanthanides, leading to a high charge density.[4][5] This high charge density polarizes the coordinated water molecules, increasing their acidity and promoting hydrolysis. The hydrolysis of Lu³⁺ is a stepwise process where coordinated water molecules are deprotonated, leading to the formation of a series of hydroxo complexes.

The primary hydrolysis reaction involves the formation of the monohydroxo species, Lu(OH)²⁺, as described by the following equilibrium:

Lu³⁺ + H₂O ⇌ Lu(OH)²⁺ + H⁺ [6][7]

This reaction is characterized by the first hydrolysis constant, β₁. Further hydrolysis can lead to the formation of dihydroxo [Lu(OH)₂⁺] and trihydroxo [Lu(OH)₃] species, with the latter being sparingly soluble and prone to precipitation.[8] The stepwise formation of these species can be represented as:

-

Lu³⁺ + 2H₂O ⇌ Lu(OH)₂⁺ + 2H⁺

The formation of these hydrolyzed species is highly dependent on the pH of the solution. At acidic pH, the free Lu³⁺ ion is the dominant species. As the pH increases, the equilibrium shifts towards the formation of hydroxo complexes, with Lu(OH)₃ precipitating at pH values above approximately 5.7.[8]

Below is a graphical representation of the Lutetium(III) hydrolysis pathway.

Caption: Stepwise hydrolysis of Lutetium(III) in aqueous solution.

Key Factors Influencing Lutetium(III) Hydrolysis

The hydrolysis of Lutetium(III) is a dynamic equilibrium influenced by several experimental parameters. A thorough understanding of these factors is crucial for controlling the speciation of lutetium in various applications.

Effect of pH

As illustrated in the hydrolysis pathway, pH is the most critical factor governing the extent of Lu³⁺ hydrolysis. The concentration of hydroxide ions directly influences the position of the hydrolysis equilibria. In the context of ¹⁷⁷Lu-radiopharmaceuticals, maintaining the pH of the formulation within a specific range (typically acidic to neutral, depending on the chelator) is paramount to prevent the formation of insoluble Lu(OH)₃, which would lead to a decrease in radiochemical purity (RCP).[1][9]

Effect of Lutetium(III) Concentration

The initial concentration of Lutetium(III) nitrate also plays a role in its hydrolysis behavior. At higher concentrations, the formation of polynuclear hydroxo complexes, such as dimers or trimers, may occur, although for lutetium, mononuclear species are generally predominant at typical working concentrations.[10] The concentration of Lu³⁺ can also influence the pH at which precipitation of Lu(OH)₃ begins.[6]

Effect of Temperature

The hydrolysis of metal ions is an endothermic process, meaning that an increase in temperature will generally favor the formation of hydrolyzed species.[11] While detailed studies on the temperature dependence of Lu³⁺ hydrolysis are specific, the general trend for rare earth elements suggests that the hydrolysis constants increase with temperature.[12] This is an important consideration for the preparation and storage of ¹⁷⁷Lu-radiopharmaceuticals, which may be subjected to heating during the radiolabeling process.

Effect of Ionic Strength

The ionic strength of the aqueous solution, determined by the concentration of all ions present, can affect the activity coefficients of the involved species and thus shift the hydrolysis equilibria. Studies on rare earth elements have shown that hydrolysis constants are dependent on ionic strength.[11][12] Therefore, it is essential to control and report the ionic strength of the medium when determining and comparing hydrolysis constants.

Experimental Methodologies for Characterizing Lutetium(III) Hydrolysis

A variety of analytical techniques can be employed to study the hydrolysis of Lutetium(III) and determine the stability constants of the resulting hydroxo complexes.[13] The choice of method often depends on the specific information required and the concentration range of interest.

Potentiometric Titration

Potentiometric titration is a classical and powerful method for studying metal ion hydrolysis.[14] It involves the gradual addition of a strong base (e.g., NaOH) to a solution of Lutetium(III) nitrate while monitoring the pH with a calibrated electrode. The resulting titration curve provides information about the average number of hydroxide ions bound per lutetium ion, from which the hydrolysis constants can be calculated.

Experimental Protocol: Potentiometric Titration of Lutetium(III) Nitrate

-

Solution Preparation:

-

Prepare a stock solution of Lutetium(III) nitrate of known concentration in a non-complexing, constant ionic strength medium (e.g., 0.1 M NaClO₄).

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration Setup:

-

Place a known volume of the Lutetium(III) nitrate solution in a thermostatted titration vessel.

-

Immerse a calibrated pH electrode and a reference electrode into the solution.

-

Use an automated titrator for precise addition of the base.

-

-

Titration Procedure:

-

Add small increments of the NaOH solution to the Lutetium(III) solution.

-

Record the pH reading after each addition, allowing the system to reach equilibrium.

-

Continue the titration until a significant change in pH is observed, indicating the formation and potential precipitation of hydroxo species.

-

-

Data Analysis:

The following diagram illustrates the workflow for a potentiometric titration experiment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. iaea.org [iaea.org]

- 3. plu.mx [plu.mx]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. "Comparative Hydrolysis Behavior of the Rare Earths and Yttrium: the In" by Greta D. Klungness and Robert H. Byrne [digitalcommons.usf.edu]

- 12. pure.lib.usf.edu [pure.lib.usf.edu]

- 13. Hydrolysis of Metal Ions by Paul L. Brown, Christian Ekberg (Ebook) - Read free for 30 days [everand.com]

- 14. cations potentiometric titration: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Lutetium(III) Nitrate Hydrate in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Unique Lanthanide Salt

For researchers, scientists, and professionals in drug development, understanding the behavior of rare earth elements in non-aqueous media is paramount for innovation. Lutetium(III) nitrate hydrate, a colorless, hygroscopic crystalline solid, is a compound of increasing interest in fields ranging from catalysis and materials science to the development of advanced radiopharmaceuticals.[1][2] Its utility is often predicated on its dissolution in organic solvents to enable homogeneous reactions, facilitate the synthesis of coordination complexes, or create specialized formulations.

This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in various organic solvents. Moving beyond simple statements of "soluble" or "insoluble," this document delves into the nuanced factors governing the dissolution process, offers robust experimental protocols for determining solubility with high fidelity, and presents a curated summary of available solubility data. The methodologies and insights presented herein are designed to empower researchers to make informed decisions in solvent selection, experimental design, and process optimization.

The Physicochemical Persona of this compound

This compound, with the general formula Lu(NO₃)₃·xH₂O, is a salt of the trivalent lutetium ion and nitric acid.[3] The degree of hydration (x) can vary, with common forms including the trihydrate, tetrahydrate, pentahydrate, and hexahydrate.[3] This water of hydration is not merely superficial; it is integrated into the crystal lattice and plays a critical role in the salt's stability and its interaction with solvents.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Chemical Formula | Lu(NO₃)₃·xH₂O | [3] |

| Molar Mass (Anhydrous) | 360.98 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | [1] |

| Hygroscopicity | Hygroscopic | [3] |

| CAS Number (Hydrate) | 100641-16-5 | |

| CAS Number (Anhydrous) | 10099-67-9 | [3] |

| CAS Number (Hexahydrate) | 36549-50-5 | [4] |

The dissolution of an ionic salt like this compound is an energetic balancing act between the lattice energy of the solid and the solvation energy of the ions by the solvent molecules. For dissolution to occur, the energy released upon solvation must overcome the energy required to break apart the crystal lattice.

The Crucial Role of the Solvent: A Mechanistic Overview

The choice of an organic solvent is the most critical factor determining the solubility of this compound. The interplay of several solvent properties dictates the extent to which the salt will dissolve.

Solvent Polarity and Coordinating Ability: As a general principle, polar organic solvents are more effective at dissolving ionic salts. This is due to their ability to stabilize the charged Lu³⁺ and NO₃⁻ ions. Solvents with high dielectric constants can effectively shield the ions from each other, preventing them from re-forming the crystal lattice. Furthermore, solvents that are good Lewis bases (electron-pair donors) can directly coordinate to the Lu³⁺ ion, forming stable solvation complexes. This is particularly true for oxygen- and nitrogen-containing solvents.

The Lanthanide Contraction Effect: Lutetium, being the last element in the lanthanide series, has the smallest ionic radius of all the lanthanides. This "lanthanide contraction" results in a higher charge density for the Lu³⁺ ion compared to its lighter counterparts like Lanthanum. This increased charge density leads to stronger interactions with coordinating solvent molecules and can influence the relative solubility across the lanthanide series.[5]

The Impact of Water of Hydration: The water molecules present in the crystal structure of this compound can significantly influence its solubility in organic solvents. These water molecules can form hydrogen bonds with certain organic solvents, which can either enhance or hinder the dissolution process. In some cases, the presence of a small amount of water in the organic solvent can increase the solubility of the hydrated salt.

The logical flow of factors influencing solubility is depicted in the following diagram:

Caption: Factors influencing the solubility of this compound.

Quantitative Solubility Data: A Comparative Overview

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Polarity Index | Qualitative Solubility of Lu(NO₃)₃·xH₂O | Analogous Quantitative Solubility of La(NO₃)₃·6H₂O ( g/100g solvent @ 25°C)[6] |

| Alcohols | Methanol | 5.1 | Soluble | 125.8 |

| Ethanol | 4.3 | Soluble[3][7] | 105.2 | |

| 1-Propanol | 4.0 | Likely Soluble | 85.3 | |

| 1-Butanol | 3.9 | Likely Soluble | 65.7 | |

| Ketones | Acetone | 5.1 | Soluble[8] | 45.2 |

| Methyl Ethyl Ketone | 4.7 | Likely Soluble | 30.5 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | 10.8 |

| Diethyl Ether | 2.8 | Sparingly Soluble[8] | 1.2 | |

| Esters | Ethyl Acetate | 4.4 | Sparingly Soluble | 15.1 |

| Nitriles | Acetonitrile | 5.8 | Soluble[8] | - |

| Amides | Dimethylformamide (DMF) | 6.4 | Likely Soluble | - |

| Hydrocarbons | Toluene | 2.4 | Insoluble | - |

| Hexane | 0.1 | Insoluble | - |

Expert Interpretation:

The trend observed with Lanthanum(III) nitrate hexahydrate, where solubility is highest in polar, protic solvents like methanol and ethanol and decreases with decreasing polarity, is expected to hold for this compound.[6] The ability of alcohols to both coordinate to the Lu³⁺ ion and form hydrogen bonds contributes to their excellent solvating power. Ketones, such as acetone, also exhibit good solvating capabilities due to the polarity of the carbonyl group.[8] Ethers and esters are generally poorer solvents for ionic salts. The low solubility in non-polar hydrocarbons is anticipated.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data for this compound in a specific organic solvent, a well-designed experimental protocol is essential. The isothermal equilibrium method is a robust and widely accepted technique. The following protocol is a self-validating system, incorporating steps to ensure equilibrium is reached and that the measured concentration is accurate.

Synthesis of this compound

For researchers who wish to synthesize the starting material, a reliable method involves the reaction of Lutetium(III) oxide with nitric acid.[3]

Materials:

-

Lutetium(III) oxide (Lu₂O₃, high purity)

-

Concentrated Nitric Acid (HNO₃, 65-68%, analytical grade)

-

Deionized water

Procedure:

-

Preparation of Nitric Acid Solution: In a fume hood, carefully dilute the required volume of concentrated nitric acid with deionized water in a large glass beaker. Safety Note: Always add acid to water slowly while stirring to dissipate the heat generated.

-

Reaction: Slowly and incrementally add a stoichiometric amount of Lutetium(III) oxide powder to the diluted nitric acid solution while continuously stirring.

-

Dissolution: Gently heat the mixture to approximately 70-80°C with continuous stirring to facilitate the complete dissolution of the lutetium oxide. The solution should become clear.

-

Concentration: Once the reaction is complete, continue heating the solution to evaporate excess water and concentrate the lutetium nitrate solution. Avoid vigorous boiling to prevent decomposition.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce the crystallization of this compound.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water to remove any residual acid and soluble impurities.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (below 40°C) to prevent melting and decomposition.

Isothermal Equilibrium Solubility Determination

The following diagram illustrates the workflow for the isothermal equilibrium method for solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol:

Materials and Apparatus:

-

Synthesized or commercially available this compound (e.g., 99.9% purity)

-

Anhydrous organic solvents (analytical grade)

-

Constant temperature water bath or incubator (±0.1°C)

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Gravimetric analysis equipment (drying oven, desiccator) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vial in a constant temperature bath and stir the mixture vigorously for 24 to 48 hours. The extended equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium. Preliminary experiments should be conducted to confirm the minimum required equilibration time for each solvent.

-

Settling: After equilibration, stop the stirring and allow the vial to remain in the constant temperature bath for several hours to allow the undissolved solid to settle completely.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed container. This step should be performed quickly to minimize any temperature fluctuations that could cause precipitation.

-

Analysis: Determine the concentration of this compound in the filtered solution using one of the following methods:

-

Gravimetric Analysis: a. Weigh the container with the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of the salt (a vacuum oven at a lower temperature is preferable). c. Once all the solvent has been removed, cool the container in a desiccator and weigh the residue. d. The solubility is calculated as the mass of the residue per 100 g of the solvent (mass of the solution minus the mass of the residue).

-

UV-Vis Spectroscopic Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. b. Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the Lu³⁺ ion in that solvent to generate a calibration curve. c. Accurately dilute a known mass of the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. e. Calculate the original concentration of the saturated solution and express the solubility in the desired units (e.g., mol/L or g/100g solvent).

-

Applications and Implications in Research and Development

The solubility of this compound in organic solvents is a critical parameter that underpins its use in a variety of applications:

-

Catalysis: In many catalytic processes, a homogeneous reaction medium is required for optimal activity and selectivity. The ability to dissolve this compound in an appropriate organic solvent allows for its use as a catalyst or catalyst precursor in reactions such as polymerization, alkylation, and hydrogenation.[9]

-

Materials Science: The synthesis of advanced materials, such as luminescent phosphors, laser crystals, and specialized ceramics and glasses, often involves the use of this compound as a precursor.[1][2] Its solubility in organic solvents enables techniques like sol-gel synthesis and the preparation of coordination polymers.

-

Drug Development and Radiopharmaceuticals: Lutetium-177 is a clinically important radioisotope for targeted radionuclide therapy. The development of Lu-177 based radiopharmaceuticals often requires the chelation of the Lu³⁺ ion by a targeting molecule. These conjugation reactions are frequently carried out in organic or mixed aqueous-organic solvent systems, making the solubility of the lutetium salt a key consideration.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the fundamental principles that govern its dissolution, researchers can make more strategic decisions in solvent selection. The provided experimental protocols offer a robust framework for the in-house determination of precise solubility data, a crucial step for process optimization and the development of novel applications. While a comprehensive database of quantitative solubility data for this specific salt remains an area for future research, the insights and methodologies presented here provide a solid foundation for scientists and engineers working with this unique and valuable lanthanide compound.

References

-

ChemBK. LUTETIUM NITRATE HEXAHYDRATE. [Link]

-

EFORU. Lutetium(III) Nitrate Hexahydrate, CAS: 36549-50-5. [Link]

-

Wikipedia. Lutetium(III) nitrate. [Link]

-

ACS Publications. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations. [Link]

-

AEM REE. Lutetium Nitrate (Lu(NO3)3). [Link]

-

PubMed Central. Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. [Link]

-

NIST. SOLUBILITY DATA SERIES. [Link]

- Google Books.

-

PubChem. Lutetium(III) nitrate, hexahydrate (1:3:6). [Link]

-

Stanford Materials Corporation. This compound (CAS No. 100641-16-5) Supplier. [Link]

-

Pakistan Chemical. This compound 1 gram. [Link]

-

EFORU. This compound CAS #: 100641-16-5. [Link]

-

ResearchGate. Solubility and hydrolysis of lutetium at different [Lu 3+ ] initial. [Link]

-

PubChem. This compound. [Link]

-

DTIC. APPLICATION OF INFRARED SPECTROSCOPY TO THE ANALYSIS OF INORGANIC NITRATES. PHASE 1. SPECTRA OF INORGANIC NITRATES IN ACETONE AN. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (CAS No. 100641-16-5) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 3. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aemree.com [aemree.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 99.9% (REO) 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Crystal Structure of Lutetium(III) Nitrate Hexahydrate: A Call for Crystallographic Elucidation

Foreword: The Unresolved Structure of a Key Lutetium Precursor

Lutetium (Lu), the final and smallest of the lanthanide series, offers unique properties stemming from its filled 4f electron shell. Its compounds are pivotal in various advanced applications, from scintillators and laser crystals to catalysts and emerging radiopharmaceuticals.[1][2] Lutetium(III) nitrate hexahydrate, Lu(NO₃)₃·6H₂O, serves as a common and highly water-soluble starting material for the synthesis of many of these functional materials.[1][2][3] A thorough understanding of its solid-state structure is fundamental to controlling the stoichiometry, purity, and morphology of derivative products.

Despite its significance, a definitive, publicly available single-crystal X-ray diffraction study determining the precise crystal structure of Lutetium(III) nitrate hexahydrate is conspicuously absent from the crystallographic literature. This guide, therefore, takes a unique approach. It serves not only as a repository of the known physicochemical properties but also as a detailed methodological roadmap for researchers to undertake the crystallographic characterization of this important inorganic compound. We will delve into the established protocols for synthesis and crystal growth, followed by a comprehensive workflow for structure determination and analysis, thereby empowering researchers to fill this critical knowledge gap.

Physicochemical Profile of Lutetium(III) Nitrate Hexahydrate

Lutetium(III) nitrate hexahydrate is a colorless, crystalline solid that is highly hygroscopic.[3] Its high solubility in water and ethanol makes it a versatile precursor in solution-based synthesis routes.[3]

| Property | Value | Source |

| Chemical Formula | Lu(NO₃)₃·6H₂O | [4][5] |

| Molecular Weight | 469.07 g/mol | [4][5] |

| CAS Number | 36549-50-5 | [4][5] |

| Appearance | Colorless, hygroscopic crystals | [3] |

| Solubility | Soluble in water and ethanol | [3] |

The thermal decomposition of the hydrated salt proceeds through the formation of lutetium oxynitrate (LuONO₃) before ultimately yielding lutetium(III) oxide (Lu₂O₃) at higher temperatures.[3]

The Lutetium(III) Ion: Coordination Chemistry and Structural Expectations

The Lu³⁺ ion, with its small ionic radius due to the lanthanide contraction, typically exhibits high coordination numbers, commonly 8 or 9, in its hydrated salts and complexes. X-ray diffraction studies on aqueous solutions of lutetium nitrate suggest that the Lu³⁺ ion can coordinate with water molecules and nitrate ions.[6] In concentrated solutions, there is evidence for the formation of ion pairs where nitrate anions have a monodentate orientation to the cation, and the Lu³⁺ ion coordinates six water molecules.[6] Upon dilution, the coordination number is thought to increase to 8 as more water molecules enter the primary coordination sphere.[6]

Given the trends observed in other hydrated lanthanide nitrates, it is plausible that in the solid state, the crystal structure of Lu(NO₃)₃·6H₂O involves a complex coordination environment where both water molecules and nitrate anions are directly bonded to the lutetium center. The nitrate ions may act as monodentate or bidentate ligands. The extensive hydrogen bonding between the coordinated water molecules, nitrate ions, and any lattice water molecules would be expected to play a crucial role in stabilizing the crystal lattice.

Experimental Protocol for the Synthesis and Crystallization of Lutetium(III) Nitrate Hexahydrate

The synthesis of high-purity, single-crystal-quality Lutetium(III) nitrate hexahydrate is the critical first step for its structural elucidation. The following protocol is adapted from established methods for the preparation of lanthanide salts.

Synthesis of Lutetium(III) Nitrate Solution

-

Starting Material : Begin with high-purity Lutetium(III) oxide (Lu₂O₃, 99.99% or higher).

-

Acid Digestion : In a fume hood, carefully add stoichiometric amounts of concentrated nitric acid (HNO₃) to a suspension of Lu₂O₃ in deionized water. The reaction is as follows: Lu₂O₃ + 6HNO₃ → 2Lu(NO₃)₃ + 3H₂O[3]

-

Heating : Gently heat the mixture (to approximately 80-90 °C) with continuous stirring to facilitate the complete dissolution of the oxide.[7]

-

Filtration : After complete dissolution, filter the resulting solution while hot through a fine-porosity filter to remove any particulate impurities.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is an art that requires patience and careful control of conditions.

-

Slow Evaporation : Place the purified Lutetium(III) nitrate solution in a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant, controlled temperature (typically room temperature).

-

Seeding : Once small seed crystals form, select a well-formed crystal and suspend it in a saturated solution of Lutetium(III) nitrate to promote further growth.

-

Harvesting : Carefully harvest the resulting single crystals and dry them by gently pressing between filter papers. Due to the hygroscopic nature of the salt, prolonged exposure to the atmosphere should be avoided.

The following diagram illustrates the workflow for the synthesis and crystallization process.

Sources

- 1. americanelements.com [americanelements.com]

- 2. CA2539666C - Catalysts for hydrogen production - Google Patents [patents.google.com]

- 3. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. Lutetium(III) nitrate, hexahydrate (1:3:6) | H12LuN3O15 | CID 37480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gfschemicals.com [gfschemicals.com]

- 6. Structural Description of Ion Hydrate Complexes in the Lutetium Nitrate–Water System Based on the X-Ray Diffraction Results: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Determining the Hydration State of Lutetium(III) Nitrate

Introduction: The Significance of Hydration State in Lanthanide Chemistry

In the realm of coordination chemistry and materials science, precision is paramount. The seemingly minor detail of the number of water molecules—the hydration state—associated with a metal salt can profoundly influence its physicochemical properties. This is particularly true for lanthanide compounds such as Lutetium(III) nitrate, Lu(NO₃)₃·nH₂O.

Lutetium(III) Nitrate: A Coordination Chemistry Perspective

Lutetium(III) nitrate is a colorless, hygroscopic crystalline solid that is soluble in water and ethanol.[1] It readily forms various crystalline hydrates with the general formula Lu(NO₃)₃·nH₂O, where 'n' can be 3, 4, 5, or 6.[1] The water molecules can be directly coordinated to the Lu³⁺ ion or exist as interstitial water molecules within the crystal lattice, held by hydrogen bonds. This variability in hydration is a critical factor for researchers.

Why the Degree of Hydration Matters: Implications for Research and Drug Development

The precise hydration state of Lutetium(III) nitrate dictates its formula weight, which is fundamental for accurate stoichiometric calculations in chemical reactions. In drug development and materials science, where Lutetium(III) nitrate may be used as a precursor for catalysts, phosphors, or laser crystals, the water content can affect solubility, thermal stability, and reaction kinetics.[2][3] An incorrect assumption about the hydration state can lead to significant errors in experimental reproducibility and product performance.

Overview of Analytical Approaches

Determining the exact value of 'n' in Lu(NO₃)₃·nH₂O requires a multi-faceted analytical approach. No single technique is universally sufficient; instead, a combination of methods provides the necessary confidence and cross-validation. This guide details several robust techniques, ranging from classical gravimetric and titrimetric methods to advanced spectroscopic and diffraction analyses. We will explore the underlying principles, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Fundamental Gravimetric and Titrimetric Methods

These classical methods are often the first line of investigation due to their accessibility and ability to provide quantitative data on water content.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for studying crystalline hydrates.[4] It measures the change in mass of a sample as a function of temperature, providing quantitative insight into dehydration events.[5][6]

When a hydrated salt like Lutetium(III) nitrate is heated, it will lose its water of hydration at specific temperatures. TGA precisely records this mass loss. The resulting TGA curve, a plot of mass versus temperature, shows distinct steps, with each step corresponding to the loss of a specific number of water molecules. The thermal decomposition of hydrated lutetium nitrate eventually yields lutetium oxide (Lu₂O₃) at higher temperatures.[1]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the Lutetium(III) nitrate hydrate into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[7]

-

Heat the sample from ambient temperature to approximately 800-1000 °C. A typical heating rate is 10 °C/min.

-

-

Data Acquisition: Record the mass loss and temperature continuously throughout the heating program.

The TGA thermogram will display one or more mass loss steps corresponding to dehydration.

-

Step 1: Identify Dehydration Steps. The initial mass loss steps at lower temperatures (typically below 250 °C) correspond to the loss of water of hydration.

-

Step 2: Quantify Mass Loss. Determine the percentage mass loss (%WL) for the dehydration step(s).

-

Step 3: Calculate Moles of Water. Using the initial mass of the sample and the mass loss, calculate the moles of water lost.

-

Step 4: Determine the Final Product. The final plateau at high temperature corresponds to the stable anhydrous product, in this case, Lutetium oxide (Lu₂O₃). The theoretical percentage of Lu₂O₃ in the starting hydrate can be calculated for different assumed values of 'n'.

-

Step 5: Calculate 'n'. By comparing the experimental mass loss to the theoretical mass loss for various hydration states, the value of 'n' can be determined.

Example Calculation: Assume an initial sample mass of 10.00 mg of Lu(NO₃)₃·nH₂O. The final mass at 900 °C (Lu₂O₃) is 2.75 mg.

-

Molar mass of Lu(NO₃)₃ = 360.98 g/mol

-

Molar mass of Lu₂O₃ = 397.93 g/mol

-

Molar mass of H₂O = 18.02 g/mol

Theoretical % Lu₂O₃ = [ (Molar mass of Lu₂O₃ / 2) / (Molar mass of Lu(NO₃)₃ + n * Molar mass of H₂O) ] * 100

By iterating for different values of 'n', the calculated theoretical percentage can be matched with the experimental result.

Caption: Workflow for determining hydration state using TGA.

Karl Fischer Titration (KFT)

Karl Fischer Titration is a highly specific and accurate method for determining water content, often considered the gold standard.[8] It is based on a stoichiometric reaction between iodine and water.[9]

The Karl Fischer reaction consumes water in a specific ratio with iodine.[9] The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected, typically by a platinum electrode.[10] KFT can detect free water, emulsified water, and water of crystallization.[10]

-

System Preparation: Fill the KFT titrator with fresh, standardized Karl Fischer reagent and appropriate solvent (e.g., methanol).

-

Titrator Conditioning: Run a pre-titration to neutralize any ambient moisture in the titration cell.

-

Sample Introduction: Accurately weigh a suitable amount of the this compound and quickly introduce it into the titration cell. The sample size should be chosen to give a reasonable titrant volume.

-

Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent and stop at the potentiometric endpoint.

-

Blank Determination: Run a blank titration using the same method without the sample to account for any residual moisture.

-

Data Acquisition: The instrument will report the volume of titrant used.

The water content is calculated using the following formula:

% H₂O = [ ( (Volume of Titrant - Volume of Blank) * Titer of Reagent ) / (Mass of Sample) ] * 100

The experimentally determined %H₂O is then compared to the theoretical %H₂O for different values of 'n' in Lu(NO₃)₃·nH₂O to identify the correct hydration state.

Caption: Decision pathway for sample handling in Karl Fischer Titration.

Spectroscopic and Diffraction Techniques for Unambiguous Characterization

While gravimetric and titrimetric methods provide quantitative data, spectroscopic and diffraction techniques offer structural insights, confirming the presence of water and its role in the crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful qualitative technique that identifies functional groups in a molecule based on their absorption of infrared radiation.

Water molecules exhibit characteristic vibrational modes (stretching and bending) in the IR spectrum. A broad absorption band around 3400 cm⁻¹ is indicative of O-H stretching vibrations of water and hydroxyl groups, while a bending mode is typically observed around 1640 cm⁻¹.[11] The nitrate ion (NO₃⁻) also has characteristic absorption bands, with a strong, sharp peak often appearing around 1380 cm⁻¹.[11][12] The position and shape of these bands can provide clues about the coordination environment (e.g., hydrogen bonding).

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

-

Background Scan: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Place the sample in the instrument and collect the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Presence of Water: The observation of a broad O-H stretching band (around 3400 cm⁻¹) and an H-O-H bending band (around 1640 cm⁻¹) confirms the presence of water of hydration.

-

Nitrate Group: A strong absorption band around 1350-1380 cm⁻¹ corresponds to the antisymmetric stretching of the nitrate ion.[13]

-

Coordination Effects: Splitting or shifting of the nitrate bands may indicate that the nitrate ions are directly coordinated to the Lu³⁺ ion, as this lowers their symmetry.[14]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most definitive method for determining the complete three-dimensional structure of a crystalline solid.[15] It provides the precise locations of all atoms, including those of the water molecules, and distinguishes between coordinated and interstitial water.

SC-XRD works by irradiating a single crystal with monochromatic X-rays and measuring the diffraction pattern produced.[15] The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined.[15]

-

Crystal Growth: The most critical and often challenging step is growing a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in size). This is usually achieved by slow evaporation of a saturated solution.

-

Crystal Mounting: The selected crystal is mounted on a goniometer head.[15]

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved and refined using specialized software to obtain the final atomic coordinates.

The final refined crystal structure will show the exact position of the Lu³⁺ ion, the nitrate anions, and all water molecules.

-

Coordinated Water: Water molecules found within the first coordination sphere of the Lu³⁺ ion, with a Lu-O bond distance typically in the range of 2.3-2.5 Å, are considered coordinated. Lanthanide aqua ions often have coordination numbers of 8 or 9.[16]

-

Interstitial Water: Water molecules that are not directly bonded to the metal ion but are located within the crystal lattice, held in place by hydrogen bonds to the nitrate anions or coordinated water molecules, are interstitial.

Caption: Logic diagram for selecting analytical techniques.

Conclusion: A Multi-faceted Approach to Accurate Hydrate Determination

Determining the precise hydration state of Lutetium(III) nitrate is a critical task that demands rigorous analytical characterization. While methods like Thermogravimetric Analysis and Karl Fischer Titration provide excellent quantitative data on water content, they are best supported by qualitative and structural techniques. FTIR offers rapid confirmation of the presence of water, while Elemental Analysis provides complementary stoichiometric data. For an unambiguous and definitive answer, Single-Crystal X-ray Diffraction stands as the ultimate authority, revealing the exact arrangement of atoms within the crystal lattice. By judiciously combining these methods, researchers, scientists, and drug development professionals can confidently establish the correct hydration state of Lutetium(III) nitrate, ensuring the accuracy, reproducibility, and success of their scientific endeavors.

References

- Measuring Crystal Water in Hydrates by Thermogravimetry. (n.d.). Hitachi High-Tech.

- Thermogravimetric Analysis and Crystalline Hydrates. (n.d.). AMI – Advanced Measurement Instruments.

- Measurement of Waters of Hydration with Pyris 6 TGA. (n.d.). Thermal Support.

-

Lutetium(III) nitrate. (n.d.). In Wikipedia. Retrieved from [Link]

- Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. (2020, May 18). NETZSCH.

-

This compound. (n.d.). American Elements. Retrieved from [Link]

- Development of Karl Fischer Reagents. (n.d.). MKI.

-

Karl Fischer titration. (n.d.). In Wikipedia. Retrieved from [Link]

-

What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

-

Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3−(H2O)1−6. (2006, November 23). ACS Publications. Retrieved from [Link]

-

FTIR spectra of the synthesized nitrate-loaded materials. (n.d.). ResearchGate. Retrieved from [Link]

-

ATR-FT-IR spectra for aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

Principal component distribution of FTIR-ATR spectra of the nitrate solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Metal ions in aqueous solution. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Lutetium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. LUTETIUM NITRATE HYDRATE | 100641-16-5 [chemicalbook.com]

- 4. TGA of Crystalline Hydrates | AMI Tech Library [ami-instruments.com]

- 5. thermalsupport.com [thermalsupport.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. skb.skku.edu [skb.skku.edu]

- 8. mcckf.com [mcckf.com]

- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]

spectroscopic analysis of Lutetium(III) nitrate hydrate

An In-Depth Technical Guide to the Spectroscopic Analysis of Lutetium(III) Nitrate Hydrate

Introduction

This compound (Lu(NO₃)₃·xH₂O) is a white, crystalline rare earth salt that serves as a critical precursor in a multitude of advanced scientific applications.[1] Its high solubility in water and ability to form stable complexes make it an invaluable starting material in materials science for the synthesis of phosphors and laser crystals, and as a catalyst in organic chemistry.[1][2][3] For researchers in the pharmaceutical and medical fields, its most significant role is as a precursor for the production of Lutetium-177 (¹⁷⁷Lu), a radioisotope integral to targeted radiopharmaceuticals for cancer therapy.[4][5]

Given its pivotal role, verifying the identity, purity, and hydration state of this compound is a prerequisite for successful downstream applications. Spectroscopic analysis provides a powerful, non-destructive suite of tools for this characterization. This guide offers an in-depth exploration of the primary spectroscopic techniques used to analyze this compound, moving beyond mere protocols to explain the underlying principles and the rationale behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this key inorganic precursor.

Physicochemical Properties and Safe Handling

Before commencing any analysis, a thorough understanding of the compound's properties and associated hazards is essential. This compound is a strong oxidizing agent and can cause skin, eye, and respiratory irritation.[6][7] Adherence to safety protocols is mandatory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Lu(NO₃)₃·xH₂O | [1][8] |

| Molecular Weight | 360.98 g/mol (anhydrous basis) | [1][9] |

| Appearance | White to colorless crystalline solid | [1][8][10] |

| Solubility | Soluble in water and ethanol | [3][8] |

| Hazards | Oxidizer, Skin/Eye Irritant | [6][11][12] |

Safe Handling Protocol:

-

Always consult the Safety Data Sheet (SDS) before use.[6][9][11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[7]

-

Keep away from combustible materials, reducing agents, and sources of heat, as it is an oxidizer and may intensify fire.[7][9]

-

Store in a tightly closed container in a cool, dry place, as the material is hygroscopic.[7][13]

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is the cornerstone for identifying the functional groups within this compound—namely the nitrate anions (NO₃⁻) and water of hydration (H₂O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. It is exceptionally sensitive to polar bonds, making it ideal for detecting the N-O bonds of the nitrate group and the O-H bonds of water. The coordination of these groups to the Lu³⁺ ion influences their vibrational frequencies, providing insight into the compound's structure. For a solid sample like this, Attenuated Total Reflectance (ATR) is often the preferred sampling technique as it requires minimal sample preparation and protects the instrument from the compound's corrosive nature.

Experimental Protocol (ATR-FT-IR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and running a background scan.

-

Place a small amount of the this compound powder onto the crystal to completely cover the sampling area.

-

Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Expected Spectral Features & Interpretation: The spectrum is dominated by features from the nitrate ion and water. A study on the thermal decomposition of lutetium nitrate hydrate provides valuable reference points for the intermediates and final products.[14]

Table 2: Key FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3200-3500 (broad) | O-H stretching of H₂O | Confirms the presence of water of hydration. The broadness indicates hydrogen bonding. |

| ~1635 | H-O-H bending of H₂O | A secondary confirmation of hydration. |

| ~1384 | ν₃ (E') Asymmetric N-O stretch | A very strong and characteristic absorption for the nitrate ion. Splitting of this band can indicate coordination to the metal center. |

| ~1035 | ν₁ (A₁') Symmetric N-O stretch | This mode is formally IR-inactive for a free D₃h nitrate ion but becomes weakly active upon coordination, breaking the symmetry. |

| ~815 | ν₂ (A₂") Out-of-plane bend | Confirms the presence of the nitrate group. |

| ~740 | ν₄ (E') In-plane O-N-O bend | Another key nitrate vibrational mode. |

Raman Spectroscopy

Expertise & Causality: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to symmetric, polarizable bonds. Therefore, the symmetric stretch (ν₁) of the nitrate ion, which is weak in the IR spectrum, produces a very strong and sharp peak in the Raman spectrum, serving as an excellent diagnostic tool.

Experimental Protocol (FT-Raman):

-

Place a small amount of the sample into a glass vial or NMR tube.

-

Position the sample in the instrument's sample holder.

-

Use a 1064 nm laser to minimize fluorescence, which can be an issue with some inorganic compounds.

-

Acquire the spectrum with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

Expected Spectral Features & Interpretation: The most prominent feature will be the symmetric stretch of the nitrate ion.

-

ν₁ (A₁') Symmetric N-O Stretch (~1050 cm⁻¹): A very strong, sharp peak. Its position is sensitive to the local environment and can provide information about the crystal packing and hydration state. For comparison, the ν₁ band in aqueous nitrate solutions appears around 1048 cm⁻¹.[15]

-

ν₃ (E') and ν₄ (E') Modes (~1350-1400 cm⁻¹ and ~720 cm⁻¹): These will also be present but are typically weaker than the ν₁ mode in the Raman spectrum.

The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint, confirming the presence of both nitrate and hydrate moieties and offering clues about their coordination environment.

UV-Visible Spectroscopy

Expertise & Causality: UV-Visible spectroscopy measures electronic transitions. The Lutetium(III) ion has a filled 4f shell (4f¹⁴), meaning it has no f-f electronic transitions that absorb light in the UV-Vis range. This makes solutions of Lu³⁺ salts colorless.[3] However, the nitrate ion possesses a strong π → π* transition in the UV region.[16] Therefore, UV-Vis spectroscopy is not used to study the metal center but is an effective tool for quantifying the concentration of the nitrate salt in solution via the Beer-Lambert Law.

Experimental Protocol (Quantitative Analysis):

-

Prepare a stock solution of this compound in deionized water with a precisely known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Use a dual-beam UV-Vis spectrophotometer, with deionized water in the reference cuvette.[17]

-

Measure the absorbance of each standard at the λₘₐₓ of the nitrate peak (~200-220 nm and a weaker peak ~300 nm).

-

Plot a calibration curve of absorbance vs. concentration.

-

Measure the absorbance of an unknown sample and determine its concentration from the calibration curve.

Trustworthiness: The protocol is self-validating through the linearity of the Beer-Lambert plot (R² > 0.99). Deviations from linearity at high concentrations can indicate solution interactions. It is critical to note that many organic molecules also absorb in the UV region, so this method is only reliable for quantifying pure solutions.

Luminescence Spectroscopy

Expertise & Causality: The filled 4f shell of Lu³⁺ not only prevents UV-Vis absorption but also means the ion is not luminescent. This property is, paradoxically, one of its most important in materials science. Lutetium compounds are frequently used as diamagnetic, non-emissive host materials for luminescent lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺).[18][19] The analysis of this compound itself is therefore a "null" result, but this is a critical baseline measurement. The absence of any emission confirms the purity of the host material before it is doped with an emissive ion.

Experimental Protocol (Purity Check):

-

Prepare a solution of the this compound in a suitable solvent (e.g., deionized water).

-

Using a spectrofluorometer, scan a broad range of excitation wavelengths (e.g., 250-500 nm).

-

For each excitation wavelength, record the emission spectrum (e.g., from 300-750 nm).

-

The expected result for a pure sample is the absence of any sharp emission peaks characteristic of other lanthanide contaminants (e.g., Eu³⁺ at ~615 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy probes the nuclear spin environment. Many lanthanide ions are paramagnetic, which leads to massive shifts and significant line broadening in NMR spectra, often rendering them complex to interpret.[20][21] Lutetium(III), with its filled 4f shell, is diamagnetic.[22] This makes it an ideal subject for high-resolution NMR and, crucially, allows its complexes to serve as diamagnetic analogs or controls for studies involving paramagnetic lanthanide ions.[21] While ¹H or ¹³C NMR would primarily show solvent or organic ligand signals, probing nuclei like ¹⁷O can provide direct information about the coordination of water and nitrate to the Lu³⁺ ion.

Experimental Protocol (¹⁷O NMR):

-